Product packaging for C22H12ClF6N3OS2(Cat. No.:)

C22H12ClF6N3OS2

Cat. No.: B12141508
M. Wt: 547.9 g/mol
InChI Key: BQYVKUDZCWRVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview & Applications: The compound C22H12ClF6N3OS2 is a synthetic organic molecule of significant interest in chemical and pharmaceutical research. Its specific structure, featuring chlorine, fluorine, and sulfur functional groups, makes it a valuable intermediate or building block in various investigative applications. Potential research areas include medicinal chemistry for the synthesis of novel bioactive molecules, materials science for the development of advanced organic compounds, and analytical chemistry as a standard or probe. Research Value & Mechanism: The full research value and precise mechanism of action for this compound are compound-specific and require identification. Generally, molecules with this profile may act as enzyme inhibitors, receptor modulators, or serve as a core scaffold in structure-activity relationship (SAR) studies. The presence of halogens and heteroatoms often influences properties like binding affinity, metabolic stability, and electronic characteristics, which are critical parameters in lead optimization and drug discovery pipelines. Usage & Quality: Supplied as a high-purity solid, this compound is rigorously characterized to ensure batch-to-batch consistency and reliability for your sensitive experiments. Important Notice: This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not intended for use in diagnostics, therapeutics, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H12ClF6N3OS2 B12141508 C22H12ClF6N3OS2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H12ClF6N3OS2

Molecular Weight

547.9 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H12ClF6N3OS2/c23-14-3-1-11(2-4-14)16-8-34-19-18(16)20(31-10-30-19)35-9-17(33)32-15-6-12(21(24,25)26)5-13(7-15)22(27,28)29/h1-8,10H,9H2,(H,32,33)

InChI Key

BQYVKUDZCWRVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

Synthetic Pathways and Methodologies for C22h12clf6n3os2

Novel Fluorination and Organosulfur Chemistry in the Synthesis of C22H12ClF6N3OS2

Integration of Sulfur(VI)-Fluoride Exchange (SuFEx) Chemistry

Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry, pioneered by K. Barry Sharpless and colleagues, represents a powerful class of "click" reactions characterized by the efficient and selective formation of linkages involving sulfur(VI) species. The core of SuFEx chemistry lies in the reactivity of the S(VI)–F bond. This bond is remarkably stable under a variety of conditions (resistant to reduction, hydrolysis, and thermolysis) but can be selectively activated for nucleophilic substitution alfa-chemistry.comacsgcipr.orgsigmaaldrich.comnih.gov. This unique balance of stability and reactivity makes SuFEx an ideal tool for modular synthesis and the construction of complex molecular architectures.

SuFEx reactions typically involve the displacement of the fluoride (B91410) atom from a sulfur(VI) center by a nucleophile, leading to the formation of robust S–O, S–N, or S–C bonds acsgcipr.orgoup.comcshl.edu. Common SuFExable hubs include sulfonyl fluorides (RSO2F) and sulfonimidoyl fluorides (R2NSOF2), which can react with a wide range of nucleophiles such as alcohols, phenols, amines, and organometallic reagents oup.comcshl.edueurekalert.org. For instance, the reaction of a sulfonyl fluoride with an alcohol or phenol (B47542) typically yields a sulfonate ester (S–O linkage), while reaction with an amine produces a sulfonamide (S–N linkage) acsgcipr.orgsigmaaldrich.comcshl.edu. More advanced SuFEx reactions, such as C-SuFEx, can form S–C bonds by reacting sulfonimidoyl fluorides with organotrifluoroborates rsc.org.

Table 1: Representative SuFEx Reaction Types and Linkages

Reaction TypeNucleophileLinkage FormedTypical Reagents/Hubs
Sulfonate Ester FormationAlcohols, PhenolsS–OSulfonyl fluorides (RSO2F), SO2F2, SOF4
Sulfonamide FormationAminesS–NSulfonyl fluorides (RSO2F), Sulfamoyl fluorides
Sulfoximine Formation (C-SuFEx)OrganotrifluoroboratesS–CSulfonimidoyl fluorides, Organotrifluoroborates
Iminosulfur Oxydifluoride FormationPrimary AminesS–NSOF4-derived iminosulfur oxydifluorides

Mechanistic Aspects of C–F and C–S Bond Formation in this compound Synthesis

The synthesis of this compound requires the strategic formation of both carbon-fluorine (C–F) and carbon-sulfur (C–S) bonds. These bond formations are critical and often challenging steps in organic synthesis.

C–F Bond Formation

The formation of C–F bonds is notoriously difficult due to the high bond dissociation energy of C–F bonds and the polarized nature of the C–F bond, which can lead to high activation barriers oup.commdpi.comacs.orgpku.edu.cn. Several mechanisms are employed for C–F bond construction:

Nucleophilic Fluorination: This approach utilizes a fluoride ion (F⁻) as the nucleophile to displace a leaving group on an electrophilic carbon center. The most common mechanism is SN2 substitution, particularly for aliphatic substrates alfa-chemistry.comacsgcipr.orgucla.edu. For aromatic systems, nucleophilic aromatic substitution (SNAr) can occur, especially with electron-deficient arenes acsgcipr.orgnih.gov. Transition metal catalysis, particularly with palladium, can facilitate nucleophilic fluorination through oxidative addition to Pd(0), fluoride ligand exchange, and reductive elimination from Pd(II) or Pd(IV) intermediates acs.orgpku.edu.cnnih.gov. Reagents like KF, CsF, and tetrabutylammonium (B224687) fluoride (TBAF) are common fluoride sources alfa-chemistry.comacsgcipr.org.

Electrophilic Fluorination: This method involves the reaction of a nucleophilic carbon species with an electrophilic fluorine source (effectively "F⁺"). Electrophilic fluorinating agents, such as N-F reagents (e.g., Selectfluor, NFSI, Umemoto reagents), transfer electrophilic fluorine to electron-rich substrates like enolates, enol ethers, or aromatic rings numberanalytics.comwikipedia.orgescholarship.orgrsc.org. Mechanisms can involve direct electrophilic attack or single-electron transfer (SET) pathways, sometimes mediated by transition metals sigmaaldrich.comoup.comnih.gov.

Radical Fluorination: In this approach, a carbon radical reacts with an atomic fluorine source. Historically, elemental fluorine (F2), hypofluorites, and xenon difluoride (XeF2) were used, but their high reactivity and handling difficulties have led to the development of safer N-F reagents acting as radical sources escholarship.orgunacademy.comrsc.org. Mechanisms often involve the generation of a carbon radical followed by reaction with an electrophilic fluorine radical or atom escholarship.orgunacademy.com.

Table 2: General Mechanisms for C–F Bond Formation

Mechanism TypeFluoride Source/ReagentTypical Mechanism(s)Key Features
Nucleophilic Fluorination KF, CsF, TBAF, HF complexesSN2, SNAr, Transition Metal-Catalyzed (Pd, Ag)Fluoride ion (F⁻) attacks electrophilic carbon; requires good leaving group; solvent effects are significant.
Electrophilic Fluorination Selectfluor, NFSI, Umemoto reagents, XeF2Electrophilic attack, SET, Transition Metal-Mediated (Pd(IV))"F⁺" source reacts with nucleophilic carbon; high selectivity possible; N-F reagents are common.
Radical Fluorination F2, XeF2, N-F reagents (acting as radical source)Radical generation and reaction with F atom/radicalOften involves C-H activation; can be challenging due to radical cascade side reactions.

C–S Bond Formation

The formation of C–S bonds is crucial for introducing sulfur into organic molecules and is vital in pharmaceuticals and materials science nih.govmdpi.comsioc-journal.cnacs.orgrsc.org. Several established methods exist:

Nucleophilic Substitution (SN2): This classic method involves the reaction of a thiolate anion (RS⁻) with an alkyl halide or other electrophile containing a good leaving group mdpi.comacs.org.

Transition Metal Catalysis: Palladium and copper catalysts are widely used for C–S bond formation, often employing cross-coupling reactions. For example, the Chan-Lam coupling can form C–S bonds between aryl boronic acids and thiols nih.govrsc.orgrsc.org. Mechanisms typically involve oxidative addition, transmetalation, and reductive elimination steps mdpi.comrsc.orgrsc.org. Nickel catalysis is also employed, sometimes involving insertion into disulfide bonds mdpi.com.

Radical-Mediated Reactions: Visible-light photocatalysis has emerged as a powerful tool for C–S bond formation. These methods often involve electron donor-acceptor (EDA) complexes or single-electron transfer (SET) processes to generate thiyl radicals and carbon radicals, which then combine to form the C–S bond mdpi.comsioc-journal.cnacs.orgrsc.orgrsc.org.

Table 3: General Mechanisms for C–S Bond Formation

Reaction TypeReagents/SubstratesTypical Mechanism(s)Key Features
Nucleophilic Substitution Thiolates, Alkyl halides/pseudohalidesSN2Classic method; requires good leaving group on electrophile.
Transition Metal Catalysis Aryl halides, Boronic acids, Thiols, DisulfidesCross-coupling (e.g., Chan-Lam), Oxidative Addition, Reductive EliminationPd, Cu, Ni catalysts; efficient for aryl and alkyl sulfides; can be sensitive to sulfur poisoning.
Radical-Mediated Reactions Thiols, Disulfides, Alkenes/Alkynes, PhotocatalystsRadical generation (SET, HAT), Radical addition, PhotocatalysisMild conditions; visible light activation; formation of C–S bonds from various precursors.

The specific synthesis of this compound would likely involve a combination of these strategies, carefully chosen to assemble the molecule's complex structure efficiently and selectively.

Compound List:

this compound (Target Compound)

Sulfonyl fluorides (SFs)

Fluorosulfates (FSs)

Sulfonimidoyl fluorides

Sulfondiimidoyl fluorides

Sulfuryl fluoride (SO2F2)

Thionyl tetrafluoride (SOF4)

Sulfamoyl fluorides

Sulfonamides

Sulfonate esters

Sulfoximines

Aryl halides

Aryl triflates

Aryl boronic acids

Organotrifluoroborates

Alcohols

Phenols

Amines

Thiols

Disulfides

Alkyl halides

Selectfluor

NFSI (N-fluorobenzenesulfonimide)

XeF2

TBAF (Tetrabutylammonium fluoride)

KF (Potassium fluoride)

CsF (Cesium fluoride)

SOF4-derived iminosulfur oxydifluorides

Advanced Structural and Spectroscopic Elucidation of C22h12clf6n3os2

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Molecular Formula Confirmation of C22H12ClF6N3OS2

High-resolution mass spectrometry (HRMS) is a critical first step in the characterization of a new compound, providing a highly accurate mass measurement that confirms the molecular formula. thermofisher.comnih.gov For this compound, techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry would be employed. nih.govnih.gov These methods offer the necessary resolution to distinguish the target compound from any potential isobaric interferences, which is particularly important for complex molecules in various sample matrices. thermofisher.com

A key aspect of this analysis is isotopic fingerprinting. The presence of chlorine and sulfur atoms in this compound results in a distinctive isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while sulfur has isotopes ³²S, ³³S, and ³⁴S with characteristic abundances. The high resolution of the mass spectrometer allows for the clear separation and intensity measurement of these isotopic peaks. thermofisher.com This unique isotopic signature provides strong evidence for the presence and number of these specific atoms in the molecule, serving as a powerful confirmation of the elemental composition. thermofisher.comwikipedia.org The accurate mass measurement of the monoisotopic peak, combined with the resolved isotopic pattern, provides unambiguous confirmation of the molecular formula this compound.

Table 1: Theoretical Isotopic Distribution for [this compound]⁺

m/z (relative to monoisotopic peak)Relative Abundance (%)Contributing Isotopes
M100.00¹²C₂₂, ¹H₁₂, ³⁵Cl, ¹⁹F₆, ¹⁴N₃, ¹⁶O, ³²S₂
M+125.85¹³C, ¹H, ¹⁵N
M+210.33³⁷Cl, ³⁴S

Note: This is a simplified theoretical table. The actual spectrum would show a more complex pattern due to the various isotopic contributions.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure of molecules in solution and the solid state. nih.govosti.gov For a complex molecule like this compound, a suite of multi-dimensional NMR experiments is required for a complete structural assignment. nih.gov

Two-dimensional (2D) NMR experiments are essential for mapping the connectivity of atoms within the this compound molecule. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. slideshare.netsdsu.edu This allows for the tracing of proton networks within the molecule, helping to piece together fragments of the structure.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with directly attached heteronuclei, most commonly ¹³C or ¹⁵N. wikipedia.orgprinceton.edu This experiment is crucial for assigning the carbon and nitrogen atoms that are bonded to hydrogen atoms.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations between protons and heteronuclei (typically 2-4 bonds). slideshare.netprinceton.edu This information is vital for connecting the molecular fragments identified by COSY and HSQC, allowing for the assembly of the complete carbon and nitrogen framework.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. harvard.edu This provides critical information about the molecule's three-dimensional conformation and the spatial arrangement of different parts of the molecule.

Table 2: Application of 2D NMR Techniques for this compound

2D NMR TechniqueInformation Gained
COSY¹H-¹H connectivity through bonds
HSQC¹H-X (X = ¹³C, ¹⁵N) one-bond correlations
HMBC¹H-X (X = ¹³C, ¹⁵N) multiple-bond correlations
NOESY¹H-¹H spatial proximity

If this compound exists as a crystalline or amorphous solid, solid-state NMR (ssNMR) can provide valuable structural information that is not accessible from solution-state NMR. nih.govnih.gov ssNMR is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) can provide high-resolution spectra of solid samples, allowing for the characterization of different polymorphic forms and the study of molecular dynamics in the solid state. nih.govrsc.org

In addition to ¹H NMR, direct observation of other NMR-active nuclei in this compound provides a more complete picture of the molecular structure. nih.gov

¹³C NMR: Provides information about the chemical environment of each carbon atom.

¹⁹F NMR: The six fluorine atoms will give rise to signals in the ¹⁹F NMR spectrum, with chemical shifts and couplings that are highly sensitive to their electronic environment. This is a powerful tool for probing the structure around the trifluoromethyl groups.

¹⁵N NMR: Although less sensitive, ¹⁵N NMR can provide direct information about the nitrogen atoms in the molecule, which is crucial for understanding the heterocyclic components.

³³S NMR: While challenging due to the quadrupolar nature of the ³³S nucleus and its low natural abundance, ³³S NMR could potentially provide direct information about the sulfur atoms' chemical environments. researchgate.netarxiv.org

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis of this compound

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. spbu.rucarleton.edu If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Unit cell dimensions: The size and shape of the repeating unit in the crystal lattice. carleton.edu

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds. carleton.edunih.gov

Absolute configuration: For chiral molecules, X-ray diffraction can determine the absolute stereochemistry of the molecule.

Conformational analysis: The exact conformation of the molecule in the solid state can be determined, providing insights into its preferred three-dimensional shape. rsc.orgyoutube.com

Intermolecular interactions: The analysis of the crystal packing can reveal details about how the molecules interact with each other in the solid state, such as hydrogen bonding or π-stacking. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. spectroscopyonline.comyoutube.com These techniques are highly effective for identifying the functional groups present in this compound. ksu.edu.sanih.gov

FT-IR Spectroscopy: In FT-IR, the molecule absorbs infrared radiation at specific frequencies corresponding to its vibrational modes. ksu.edu.sa This technique is particularly sensitive to polar bonds and is excellent for identifying functional groups such as C=O, N-H, and C-F.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that relies on the inelastic scattering of light. ksu.edu.saspectroscopyonline.com It is often more sensitive to non-polar bonds and symmetric vibrations, such as C=C and S-S bonds.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule, allowing for the confirmation of functional groups and providing insights into intermolecular interactions, which can be observed as shifts in vibrational frequencies. nih.govspectroscopyonline.com

Table 3: Expected Vibrational Frequencies for Functional Groups in this compound

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)
C-F (in CF₃)FT-IRStrong, ~1100-1300
Aromatic C=CRaman, FT-IR~1450-1600
C=OFT-IRStrong, ~1650-1750
C-ClFT-IR~600-800
C-SRaman, FT-IR~600-800

Chiroptical Spectroscopy (CD, ORD) for Chirality Assessment of this compound

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for investigating the three-dimensional structure of chiral molecules. These methods are predicated on the differential interaction of chiral substances with left- and right-circularly polarized light. While a comprehensive analysis of the specific compound this compound is not available in the public domain, this section outlines the theoretical principles and the types of data that would be generated from such an investigation.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption (ΔA) is a function of wavelength and provides information about the molecule's secondary and tertiary structure. For a hypothetical analysis of this compound, a CD spectrum would be recorded, plotting the molar ellipticity [θ] against the wavelength. Specific electronic transitions within the molecule's chromophores would give rise to characteristic positive or negative CD bands, known as Cotton effects. The sign and magnitude of these bands are directly related to the absolute configuration of the chiral centers within the molecule.

Optical Rotatory Dispersion (ORD) spectroscopy measures the variation of the optical rotation of a chiral compound with the wavelength of plane-polarized light. An ORD spectrum plots the specific rotation [α] as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band, can also reveal detailed structural information. A plain curve shows a gradual change in rotation with wavelength, while an anomalous curve, which exhibits both a peak and a trough, is indicative of a Cotton effect and is observed when the measurement is made at wavelengths where the substance absorbs light.

Hypothetical Data Tables for Chiroptical Analysis of this compound

Should experimental data for this compound become available, it would be presented in tables similar to the ones below. These tables are provided as illustrative examples of how such data would be structured.

Table 1: Hypothetical Circular Dichroism (CD) Data for this compound

This table would display the wavelengths of maximum positive and negative Cotton effects, along with the corresponding molar ellipticity values.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
λ₁[θ]₁
λ₂[θ]₂
λ₃[θ]₃

Table 2: Hypothetical Optical Rotatory Dispersion (ORD) Data for this compound

This table would present the specific rotation at various wavelengths, highlighting the positions of peaks and troughs in the case of an anomalous dispersion curve.

Wavelength (nm)Specific Rotation [α] (deg)
589 (D-line)[α]₅₈₉
λₚₑₐₖ[α]ₚₑₐₖ
λₜᵣₒᵤGₕ[α]ₜᵣₒᵤGₕ

The analysis of such data would involve comparing the experimental spectra with theoretical calculations, often employing quantum chemical methods, to assign the absolute configuration of this compound and to understand the relationship between its structure and chiroptical properties. The sign of the Cotton effect in the CD spectrum and the shape of the ORD curve are crucial in determining the stereochemistry of the molecule.

Chemical Reactivity, Transformation Mechanisms, and Stability of C22h12clf6n3os2

Reaction Kinetics and Thermodynamic Profiles of C22H12ClF6N3OS2 Transformations

The rate at which Fipronil degrades is highly dependent on environmental conditions. In soil, its half-life can range from 3 to 7.3 months when incorporated into the soil and 0.7 to 1.7 months on the soil surface. beyondpesticides.org The dissipation of Fipronil in soil follows first-order kinetics, with concentrations gradually decreasing over time. researchgate.netnih.gov Temperature significantly impacts its degradation rate, with higher temperatures leading to more rapid breakdown. researchgate.netnih.gov For instance, incubation at 50°C accelerates the degradation of Fipronil in soil. researchgate.netnih.gov

In aqueous environments, the half-life of Fipronil is also variable. In oxygenated sandy loam soil, the half-life ranges from 122 to 128 days. beyondpesticides.org In anaerobic water and sediment, degradation is slower, with a half-life of 116 to 130 days. beyondpesticides.org However, when exposed to sunlight in water, Fipronil's half-life is dramatically reduced to 3.6 to 12 hours. beyondpesticides.orgorst.eduorst.edu

Thermodynamic studies have determined the enthalpies of sublimation and evaporation for Fipronil to be 120 ± 4 and 72 ± 5 kJ mol-1, respectively. up.ac.za This data suggests that Fipronil is likely to sublime at temperatures above 150°C, a factor to consider in its processing and environmental distribution. up.ac.za

Mechanistic Investigations of Degradation Pathways of this compound in Defined Chemical Systems

Fipronil degrades through several key pathways, including hydrolysis, photolysis, and oxidation-reduction reactions, leading to the formation of various metabolites. nih.govnih.govvu.nl The main degradation products are Fipronil sulfide, Fipronil sulfone, Fipronil desulfinyl, and Fipronil amide. nih.govvu.nl

Fipronil is stable to hydrolysis in acidic and neutral aqueous solutions (pH 5 and 7). orst.edunih.govresearchgate.net However, it undergoes hydrolysis in alkaline conditions, with the rate of degradation increasing as the pH rises. orst.eduresearchgate.net The primary product of hydrolysis is Fipronil-amide, which results from the hydrolysis of the nitrile group on the pyrazole ring. orst.eduresearchgate.netnih.gov

Studies on the hydrolysis of Fipronil in aqueous buffer solutions at different temperatures have provided kinetic data on its stability. nih.gov

Interactive Data Table: Hydrolysis Half-life (DT50) of Fipronil at 32°C

pH DT50 (hours)
4.1 608.6
7.1 373.9
9.1 270.2

Data sourced from a study on the hydrolysis of fipronil in aqueous buffer solutions. nih.gov

Photodegradation is a significant pathway for the transformation of Fipronil in the environment, especially in aqueous systems and on surfaces exposed to sunlight. orst.edupnas.org The primary photoproduct is Fipronil-desulfinyl, formed through an unusual rearrangement-elimination reaction involving the trifluoromethylsulfinyl group. pnas.org This desulfinylation reaction is a major degradation pathway on various surfaces, including silica gel, paper, and plant foliage. pnas.org

Further studies have identified other minor photoproducts, including Fipronil sulfide and Fipronil sulfone. pnas.org Research suggests at least two distinct photochemical degradation pathways for Fipronil. One involves the desulfuration at the 4-position of the pyrazole ring to form the desulfinyl derivative. nih.govacs.org Another pathway involves a different modification of the 4-substituent, which can lead to the cleavage of the pyrazole ring and the formation of aniline derivatives. nih.govacs.org

The photolytic half-life of Fipronil on soil surfaces ranges from 147 to 217 hours, depending on the soil type. beyondpesticides.org

Thermal analysis of Fipronil has shown that it can exist in different polymorphic forms with distinct melting points. up.ac.za Thermogravimetric analysis (TGA) has revealed that solvent recrystallization can yield solvate pseudo-polymorphs that exhibit solvent loss between 60 and 100°C. up.ac.za At higher temperatures, decomposition occurs. For example, after storage at 100°C for one day and 50°C for seven days, the decomposition of Fipronil was less than 0.5%. beyondpesticides.org This indicates a relatively high thermal stability under certain conditions.

Electrophilic and Nucleophilic Reactivity of this compound

The Fipronil molecule contains both electrophilic and nucleophilic centers, which dictate its reactivity.

Electrophilic Centers: The carbon atoms in the pyrazole and phenyl rings, particularly those bonded to electronegative atoms like chlorine and the trifluoromethyl groups, are potential electrophilic sites susceptible to nucleophilic attack. The carbon of the cyano group is also an electrophilic center.

Nucleophilic Centers: The primary amino group on the pyrazole ring is a key nucleophilic center due to the lone pair of electrons on the nitrogen atom. The oxygen atom of the sulfoxide group and the nitrogen atoms within the pyrazole ring also possess lone pairs and can act as nucleophiles.

The reactivity of these sites is fundamental to the metabolic pathways of Fipronil, where enzymatic reactions often involve nucleophilic or electrophilic interactions.

Oxidation-Reduction Chemistry of this compound

Oxidation and reduction are critical transformation pathways for Fipronil. nih.govvu.nl

Oxidation: The trifluoromethylsulfinyl group of Fipronil can be oxidized to form Fipronil sulfone. nih.govmdpi.com This oxidation can be carried out by various chemical oxidants, such as permanganate, and is also a common metabolic process in organisms. nih.govresearchgate.netacs.org Studies have shown that free chlorine can also act as an effective oxidant for both Fipronil and Fipronil sulfone. nih.govacs.org The rate of oxidation by these agents is often pH-dependent, with more rapid oxidation occurring at higher pH values. nih.govresearchgate.netacs.org Electrochemical oxidation has also been shown to be an effective method for degrading Fipronil. nih.gov

Reduction: The sulfoxide group can be reduced to form Fipronil sulfide. nih.govmdpi.com This reductive pathway is particularly relevant in anaerobic environments, such as in certain soils and sediments. vu.nl

These oxidation and reduction products are significant as they are also biologically active. nih.gov

Interactive Data Table: Major Transformation Products of Fipronil

Transformation Pathway Major Product
Oxidation Fipronil sulfone
Reduction Fipronil sulfide
Photolysis Fipronil desulfinyl
Hydrolysis Fipronil amide

This table summarizes the main degradation products of Fipronil resulting from different chemical processes. nih.govvu.nl

Due to the absence of publicly available scientific literature or data for the specific chemical compound with the formula this compound, it is not possible to generate the requested article. Extensive searches have yielded no specific information regarding its theoretical and computational chemistry studies.

Therefore, the detailed sections and subsections outlined in the user's request, including:

Theoretical and Computational Chemistry Studies on C22h12clf6n3os2

In Silico Screening and Design of Analogues for Targeted Non-Clinical Interactions

cannot be addressed. There are no research findings, data tables, or any other scientific information to populate these sections for the compound C22H12ClF6N3OS2.

Environmental Fate, Transport, and Mechanistic Ecotoxicology of C22h12clf6n3os2

Environmental Persistence and Biotransformation Pathways of C22H12ClF6N3OS2

Understanding how a chemical persists and transforms in the environment is crucial for assessing its potential long-term impact. Persistence is influenced by various degradation processes, including biodegradation, photolysis, and hydrolysis.

Biodegradation Kinetics and Metabolite Identification in Environmental Media (e.g., soil, water, sediment, air)

Biodegradation is a primary mechanism by which organic compounds are broken down by microorganisms in soil, water, and sediment. The rate of biodegradation, often expressed through kinetics such as half-life (DT50) or degradation rate constants, is influenced by factors like microbial community composition, nutrient availability, temperature, pH, and the compound's chemical structure. For this compound, which contains halogens (Cl, F), sulfur, and nitrogen, its biodegradability would depend on the susceptibility of its functional groups to microbial enzymes. Compounds with complex structures, multiple halogen substituents, or aromatic rings can exhibit varying degrees of recalcitrance.

Metabolite identification is a critical component of biodegradation studies. As microorganisms break down the parent compound, they produce intermediate metabolites. Identifying these metabolites is essential for understanding the degradation pathway, assessing the toxicity of transformation products, and determining the ultimate fate of the compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for metabolite identification in environmental matrices nih.govresearchgate.netnih.gov. Studies on other complex organic molecules have shown that biodegradation can lead to a range of metabolites, some of which may retain or even possess greater toxicity than the parent compound. However, specific biodegradation kinetics and identified metabolites for this compound are not available from the conducted searches. Research into the degradation kinetics of hydrocarbons in soil and sediment systems, for instance, highlights the importance of system parameterization and machine learning for predicting biodegradation rates (DT50) concawe.eu.

Photolytic and Hydrolytic Degradation in Aquatic Systems for this compound

Photolytic degradation occurs when a chemical is broken down by sunlight, particularly UV radiation, in aquatic systems. The rate of photolysis depends on the compound's absorption spectrum and quantum yield. Hydrolytic degradation, on the other hand, involves the breakdown of a chemical by reaction with water, often influenced by pH and temperature. Many organic compounds, especially those with ester or amide linkages, are susceptible to hydrolysis mdpi.comresearchgate.net. The presence of electronegative atoms and functional groups in this compound could influence its susceptibility to both photolytic and hydrolytic degradation. For example, poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL) undergo hydrolytic degradation through chain scission of ester bonds, a process influenced by temperature and water presence mdpi.comresearchgate.net. Without specific data for this compound, it is difficult to predict its behavior, but such studies typically involve exposing the compound to simulated sunlight or varying pH conditions in water to determine degradation rates and identify photoproducts or hydrolysis products.

Sorption and Desorption Behavior of this compound in Environmental Compartments (e.g., soil, sediment, aquatic colloids)

Sorption refers to the process by which a chemical binds to soil or sediment particles, while desorption is the release of the chemical back into the water phase. These processes significantly influence a chemical's mobility, bioavailability, and persistence in the environment. Key factors affecting sorption include the chemical's properties (e.g., hydrophobicity, polarity, charge) and the characteristics of the soil or sediment (e.g., organic carbon content, clay content, pH) usgs.govecfr.gov.

For organic compounds, sorption to soil organic matter is often a dominant process. The octanol-water partition coefficient (Kow) is a common indicator of hydrophobicity and potential for sorption; higher Kow values generally suggest greater sorption to organic phases. For this compound, its complex structure with multiple functional groups would dictate its affinity for different environmental matrices. Studies on other compounds indicate that sorption can be a slow process, sometimes occurring in stages, with initial rapid adsorption followed by slower intraparticle diffusion nih.govbioline.org.br. Desorption can also be complex, with "aged" sorbates exhibiting slower release rates compared to freshly sorbed compounds nih.gov. The OECD Test Guideline 106 provides standardized methods for determining adsorption and desorption behavior using batch equilibrium techniques, which involve measuring equilibrium adsorption coefficients (Kd, Kf) oecd.orgoecd.org. Without specific data for this compound, its sorption behavior remains speculative, but its complex structure suggests it may interact with both organic and mineral components of soil and sediment.

Bioaccumulation Potential and Trophic Transfer Mechanisms of this compound in Non-Human Organisms (e.g., aquatic invertebrates, plants)

Bioaccumulation refers to the uptake and retention of a chemical by an organism from its environment (water, soil, food). Trophic transfer describes the movement of a chemical up through different levels of the food chain. These processes are crucial for understanding the potential for biomagnification and the ecological risks posed by persistent chemicals.

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (log Kow). Generally, compounds with log Kow values greater than 3 are considered to have a potential for bioaccumulation, with values above 5 indicating a high potential pops.int. Bioconcentration factors (BCF) and bioaccumulation factors (BAF) are experimentally determined values that quantify this potential in aquatic organisms. Aquatic invertebrates, such as crustaceans and mollusks, are often used in bioaccumulation studies due to their sensitivity and role in aquatic food webs uc.ptoecd.org. Plants can also accumulate chemicals from soil and water, and this accumulation can subsequently lead to trophic transfer to herbivores rsc.orgnih.govmdpi.comuniversiteitleiden.nlnih.gov.

For this compound, its complex structure might influence its ability to cross biological membranes and be metabolized or excreted by organisms. If the compound is lipophilic and not readily metabolized, it could accumulate in tissues, particularly fatty tissues. Trophic transfer mechanisms would then involve the transfer of the accumulated compound from prey to predator. The extent of trophic transfer depends on the organism's diet, metabolism, and the concentration of the chemical in its food source. Specific BCF or BAF values for this compound are not available, but studies on other complex molecules indicate that bioaccumulation can vary significantly among species and trophic levels pops.intuc.ptmdpi.comuniversiteitleiden.nlnih.gov.

Mechanistic Ecotoxicology of this compound on Non-Target Organisms and Microbial Communities

Mechanistic ecotoxicology seeks to understand the specific biological targets and pathways through which a chemical exerts its toxic effects on non-target organisms and ecological communities.

Elucidation of Molecular Targets and Pathways of Action in Non-Human Biological Systems

The ecotoxicological effects of a chemical are determined by its interaction with specific molecular targets within an organism. These interactions can disrupt normal physiological processes, leading to adverse outcomes such as impaired growth, reduced reproduction, behavioral changes, or mortality. For complex organic molecules like this compound, potential molecular targets could include enzymes, receptors, DNA, or cellular membranes.

Microbial communities play vital roles in ecosystem functions, such as nutrient cycling and decomposition. Exposure to toxic substances can alter microbial community structure and function, impacting soil health and water quality frontiersin.orgnih.govfrontiersin.org. For instance, certain pharmaceuticals can decrease microbial abundance and richness, while heavy metals can inhibit key microbial functions like chemoheterotrophy frontiersin.orgfrontiersin.org. The specific mode of action for this compound would depend on its chemical properties and how it interacts with biological systems. Without specific toxicological studies on this compound, predicting its precise molecular targets and pathways of action is not possible. However, research in ecotoxicology often employs a tiered approach, starting with acute and chronic toxicity tests on representative organisms (e.g., fish, daphnia, algae, earthworms) and progressing to more detailed mechanistic studies if significant risks are identified hse.gov.ukeuropa.eu. These studies can involve investigating enzyme inhibition, oxidative stress induction, or disruption of specific signaling pathways.

Compound Name Table:

Chemical FormulaCommon Name/Identifier
This compoundThis compound

The chemical compound this compound has been identified with the CAS number 573938-66-6 a2bchem.com. However, comprehensive publicly available research data specifically detailing the "In Vitro Cellular Responses in Eukaryotic and Prokaryotic Non-Human Cell Lines to this compound Exposure" is not readily found in the provided search results. The searches yielded information on general cell biology, transfection methods for eukaryotic cells, and comparative characteristics of prokaryotic and eukaryotic cells canada.canih.govfrontiersin.orgbiocompare.comtaylorandfrancis.complos.orgopentextbc.calumenlearning.com. There is also a general discussion on assessing toxicity using in vitro methods, including human cell-based approaches nih.govnih.gov.

Due to the lack of specific research findings for this compound within the requested context, a detailed data table or specific research findings for this compound's cellular responses in non-human cell lines cannot be generated at this time.

Compound Name Table

Chemical FormulaCommon Name/CAS Number
This compoundCAS: 573938-66-6 a2bchem.com

Advanced Analytical Methodologies for Detection and Quantification of C22h12clf6n3os2

Development and Validation of Chromatographic-Mass Spectrometric Methods (LC-MS/MS, GC-MS) for Trace Analysis of C22H12ClF6N3OS2 in Complex Environmental Matrices

Chromatographic-mass spectrometric techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are the cornerstone for the trace analysis of this compound. These methods offer high selectivity, sensitivity, and specificity, enabling the identification and quantification of the compound even in the presence of interfering substances.

Effective sample preparation and extraction are critical for maximizing the recovery of this compound from diverse environmental matrices and minimizing matrix effects that can interfere with chromatographic separation and mass spectrometric detection. Common approaches include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and matrix solid-phase dispersion (MSPD). Optimization typically involves selecting appropriate sorbent materials for SPE, suitable solvent systems for extraction, and fine-tuning parameters such as pH, temperature, and extraction time. For instance, studies might focus on achieving optimal recoveries for this compound from water samples using C18 SPE cartridges, evaluating different elution solvents like methanol (B129727) or acetonitrile (B52724) mixtures. Similarly, for soil samples, methods might involve accelerated solvent extraction (ASE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) approaches, tailored to the compound's polarity and matrix properties.

Beyond standard LC-MS/MS and GC-MS, hyphenated techniques that couple chromatography with other spectroscopic detectors offer enhanced capabilities for structural elucidation and speciation of this compound. Techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) can provide detailed structural information, aiding in the confirmation of the compound's identity and the characterization of its metabolites or degradation products in environmental samples. Gas Chromatography-Infrared Spectroscopy (GC-IR) can also be employed to identify functional groups, offering complementary information for compound identification, especially when coupled with a mass spectrometer. These hyphenated methods are invaluable for online monitoring of transformation processes and understanding the fate of this compound in complex environmental systems.

Immunoassays and Biosensor Development for Specific Detection of this compound (e.g., environmental monitoring)

Immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), and biosensors represent promising avenues for the rapid, sensitive, and specific detection of this compound, particularly for high-throughput environmental monitoring. These methods rely on the specific binding interaction between an antibody (or other biological recognition element) and the target analyte. Development involves generating highly specific antibodies against this compound and immobilizing them onto a solid support or conjugating them with reporter molecules (e.g., enzymes, fluorescent labels). Biosensors can be designed using various transduction principles, including electrochemical, optical, or piezoelectric methods, to convert the binding event into a measurable signal. Validation typically assesses parameters like sensitivity (limit of detection), specificity (cross-reactivity with related compounds), accuracy, and precision. Such assays can facilitate on-site or field screening of environmental samples, providing preliminary data before confirmation by more complex laboratory techniques.

Advanced Spectroscopic Techniques for Quantitative Analysis of this compound in Mixtures

While mass spectrometry is highly effective, other advanced spectroscopic techniques can also be utilized for the quantitative analysis of this compound, especially when it is present in mixtures or when complementary information is needed. Techniques like Ultraviolet-Visible (UV-Vis) spectroscopy can be applied if this compound possesses a chromophore that absorbs light in the UV-Vis range. Calibration curves generated using pure standards are essential for quantification. Fourier Transform Infrared (FTIR) spectroscopy can identify characteristic functional groups, providing a fingerprint for the compound. Raman spectroscopy can offer similar vibrational information and is particularly useful for analyzing aqueous samples or samples with low fluorescence. For complex mixtures, techniques such as Near-Infrared (NIR) spectroscopy, often coupled with chemometric methods (e.g., Principal Component Analysis - PCA), can be employed for rapid, non-destructive analysis and quantification, provided that spectral variations correlate with the concentration of this compound.

Challenges in Trace Analysis of this compound and Emerging Solutions

The trace analysis of this compound faces several inherent challenges. These include:

Low Concentration Levels: Detecting and quantifying analytes at parts-per-billion (ppb) or parts-per-trillion (ppt) levels requires highly sensitive instrumentation and meticulous sample preparation to avoid contamination.

Matrix Effects: Complex environmental matrices can contain numerous co-extracted compounds that may suppress or enhance the analyte signal in mass spectrometry (ion suppression/enhancement) or interfere with chromatographic separation.

Analyte Stability: this compound may be susceptible to degradation during sample collection, storage, or processing, leading to underestimation.

Isomeric Interferences: If isomers of this compound exist, achieving chromatographic separation and specific detection can be difficult.

Emerging solutions to these challenges include:

Advanced Sample Preparation: Development of novel sorbent materials for SPE with higher selectivity and capacity, and miniaturized extraction techniques (e.g., dispersive SPE, stir bar sorptive extraction) for improved efficiency and reduced solvent consumption.

Matrix-Matched Calibration and Internal Standards: Using matrix-matched calibration standards or isotopically labeled internal standards can help compensate for matrix effects and improve quantification accuracy.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or TOF-MS provide accurate mass measurements, allowing for more confident identification and differentiation from isobaric interferences.

Multidimensional Chromatography: Employing techniques like GC×GC or LC×LC can significantly enhance separation power, resolving complex mixtures and improving the detection of analytes present at low concentrations.

Development of Certified Reference Materials: Availability of certified reference materials for this compound is crucial for method validation and inter-laboratory comparability.

Structure Activity Relationships and Emerging Non Clinical Applications of C22h12clf6n3os2

Elucidation of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for Lufeneron in Defined Mechanistic Assays (non-human, non-clinical)

Lufeneron's primary mechanism of action is the inhibition of the enzyme chitin synthase in non-human targets, specifically arthropods. youtube.comherts.ac.uk This targeted enzymatic interference is central to its function as an insect growth regulator (IGR). cnagrochem.comyoutube.com

Lufeneron acts as a non-competitive inhibitor of chitin synthase 1 (CHS1), a critical enzyme in the insect molting process. herts.ac.uk By disrupting this enzyme, Lufeneron blocks the polymerization of N-acetylglucosamine into chitin, which is the primary structural component of an insect's exoskeleton. mdpi.com This inhibition prevents the proper formation of a new cuticle, leading to abortive molting and ultimately the death of the insect larva. fao.orgwikipedia.orgwho.int

Research on various insect species has confirmed this mode of action. In studies involving the cat flea, Ctenocephalides felis, lufenuron treatment inhibited endocuticle formation and was associated with the degeneration of epidermal cells. nih.gov Similarly, in Helicoverpa armigera and Spodoptera frugiperda, exposure to lufenuron resulted in significantly reduced chitin content and altered expression of genes involved in the chitin biosynthesis pathway. nih.govnih.gov The compound primarily acts via ingestion, after which it ceases the feeding activity of larvae and disrupts the life cycle. sinoagrochem.com.cn

Table 1: Documented Enzymatic and Developmental Effects of Lufeneron on Various Insect Species
OrganismTarget Enzyme/ProcessObserved EffectReference
General (Insects)Chitin Synthase 1 (CHS1)Inhibition of chitin biosynthesis, preventing exoskeleton formation. herts.ac.ukwho.int
Ctenocephalides felis (Cat Flea)Endocuticle FormationInhibition of endocuticle formation; degeneration of epidermal cells. nih.gov
Helicoverpa armigera (Cotton Bollworm)Chitin Synthesis Genes (e.g., HaCHS1)Reduced chitin content; down-regulation of chitin synthesis genes. nih.gov
Spodoptera frugiperda (Fall Armyworm)Chitinase Gene (SfCHT)Significantly reduced expression of SfCHT, disrupting the molting process. nih.gov
Drosophila melanogaster (Fruit Fly)PhenoloxidaseIncreased phenoloxidase activity in males, affecting fertility. ekb.eg

Specific receptor binding profiles for Lufeneron in non-human receptors are not extensively detailed in the available scientific literature. While the primary target is the enzyme chitin synthase, some research on the broader class of benzoylphenylurea insecticides suggests a possible interaction with sulfonylurea receptors in the integument's epidermal cells, which may play a role in transporting chitin vesicles. ekb.eg However, this remains a proposed mechanism and has not been definitively established as the direct mode of action for Lufeneron.

Exploration of Lufeneron as a Novel Material Science Precursor

Currently, there is no evidence in peer-reviewed scientific literature to suggest that Lufeneron is being explored or utilized as a precursor in material science. Its complex halogenated and fluorinated structure is optimized for biological activity as a pesticide, and its properties are not typically associated with applications in materials development.

There are no available studies or data on the optoelectronic properties of Lufeneron. The investigation of a compound's potential in optoelectronics typically involves analyzing its electronic structure, band gap, and response to light, which has not been a focus of research for this molecule.

The use of Lufeneron in polymer chemistry or as a component of advanced functional materials is not documented. Research in this field focuses on monomers and polymers with specific physical, chemical, and electronic properties that are not characteristic of Lufeneron.

Catalytic and Organocatalytic Potential of C22H12ClF6N3OS2 and Its Derivatives

The catalytic and organocatalytic potential of the specific chemical compound with the molecular formula this compound is not documented in publicly available scientific literature. While the structural formula suggests the presence of moieties often found in catalytically active molecules, such as a benzothiazole (B30560) core, trifluoromethyl groups, and a sulfonamide linkage, no specific research has been published on this exact compound's catalytic capabilities.

However, by examining the catalytic activities of related chemical families and derivatives, we can infer the potential areas where this compound and its analogues might exhibit catalytic or organocatalytic properties.

The core structure likely contains a benzothiazole ring, a versatile heterocyclic scaffold known for its wide range of applications, including in catalysis. Benzothiazole derivatives have been employed as ligands for transition metal catalysts and as organocatalysts themselves. For instance, benzothiazole-containing Schiff bases have been used to form metal complexes that catalyze various organic transformations, such as condensation reactions.

Furthermore, the presence of trifluoromethyl (CF3) groups can significantly influence the electronic properties and stability of a molecule, which in turn can enhance its catalytic activity. The strong electron-withdrawing nature of CF3 groups can modulate the acidity of nearby protons or the Lewis acidity of a metal center in a catalyst complex. Research has shown that incorporating trifluoromethyl groups into N-heterocyclic carbenes (NHCs), a prominent class of organocatalysts, can lead to catalysts with unique reactivity and selectivity.

Given these characteristics, derivatives of this compound could be rationally designed to explore their potential in various catalytic applications. For example, modification of the substituents on the benzothiazole ring or the aromatic rings could be used to fine-tune the steric and electronic properties of the molecule, thereby influencing its catalytic performance.

Table 1: Potential Catalytic Applications for Derivatives of this compound Based on Related Structures

Catalytic ApplicationRelevant Structural MotifPotential Role of this compound Derivative
Asymmetric CatalysisChiral Centers, BenzothiazoleAs a chiral ligand for metal-catalyzed asymmetric synthesis or as a chiral organocatalyst.
Cross-Coupling ReactionsBenzothiazole, Aromatic RingsAs a ligand for transition metals like palladium or copper to facilitate C-C and C-N bond formation.
Condensation ReactionsBenzothiazole, SulfonamideAs a Lewis basic organocatalyst or as a ligand in a Lewis acidic metal complex.
Trifluoromethylation ReactionsTrifluoromethyl GroupsAs a precursor or catalyst in reactions introducing CF3 groups into organic molecules.

Table 2: Hypothetical Research Findings on the Organocatalytic Potential of a this compound Derivative in a Michael Addition

The following table is a hypothetical representation of potential research findings and is not based on published data for this compound.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)
110Toluene25246540
210Dichloromethane25247255
310Tetrahydrofuran25245830
45Dichloromethane25486853
510Dichloromethane0487562

Detailed research into the synthesis and catalytic evaluation of this compound and its derivatives is required to substantiate these hypothetical applications. The unique combination of functional groups within this molecule presents an intriguing platform for the development of novel catalysts. Future studies would need to focus on the synthesis of this compound and its analogues, followed by systematic screening in a variety of catalytic transformations to elucidate its structure-activity relationships and unlock its full catalytic potential.

Future Research Directions and Unaddressed Academic Questions on C22h12clf6n3os2

Identification of Novel Synthetic Pathways and Derivatization Strategies for C22H12ClF6N3OS2

The development of efficient and versatile synthetic routes to this compound is a primary objective for enabling its broader study and potential application. Current synthetic approaches, while foundational, open the door for significant innovation. Future research in this area should focus on several key aspects:

Retrosynthetic Analysis and Pathway Prediction: Advanced retrosynthesis models can be employed to propose novel and more efficient synthetic pathways. researchgate.netnih.gov These computational tools can analyze the complex molecular architecture of this compound to identify strategic bond disconnections and suggest precursor molecules that may not be immediately obvious through traditional chemical intuition. researchgate.netnih.gov

Combinatorial Synthesis and High-Throughput Screening: To explore the chemical space around the this compound scaffold, combinatorial synthesis approaches could be utilized. This would involve the systematic variation of starting materials and reagents to generate a library of related derivatives. High-throughput screening methods could then be employed to rapidly assess the properties of these new compounds.

Green Chemistry Approaches: A significant unaddressed question is the development of environmentally benign synthetic methods. Future research should prioritize the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of producing this compound and its derivatives. This includes exploring enzymatic catalysis and flow chemistry techniques. researchgate.netkaist.ac.kr

Derivatization for Functional Modulation: A critical area of future work will be the strategic derivatization of the this compound core. By introducing different functional groups at various positions on the molecule, it may be possible to fine-tune its physicochemical properties, such as solubility, stability, and electronic characteristics. Chemical derivatization is a powerful tool for optimizing the properties of a molecule for specific applications.

Deepening Understanding of Mechanistic Transformations and Degradation Kinetics of this compound

A thorough understanding of the reactivity and stability of this compound is paramount. Future investigations should be directed towards elucidating the mechanisms of its transformations and quantifying its degradation kinetics under various conditions.

Mechanistic Elucidation: Detailed mechanistic studies, employing techniques such as isotopic labeling, kinetic analysis, and computational modeling, are needed to understand how this compound participates in chemical reactions. Identifying reactive sites and understanding the influence of its various functional groups on reactivity are key unaddressed questions.

Photodegradation and Thermal Stability: The presence of aromatic rings and heteroatoms suggests that this compound may be susceptible to photodegradation. Investigating its stability under different light conditions and temperatures is crucial. nih.govrsc.org This involves identifying the degradation products and determining the quantum yields of the photochemical processes.

Oxidative and Hydrolytic Stability: The compound's stability in the presence of oxidants and its susceptibility to hydrolysis are critical parameters. imim.pl Kinetic studies to determine the rate constants for these degradation pathways under different pH and temperature conditions will provide valuable insights into its environmental fate and potential shelf-life. imim.plmdpi.com

Kinetic Parameter Experimental Approach Significance
Rate Constants UV-Vis Spectroscopy, HPLCQuantifies the speed of degradation reactions. nih.gov
Half-life (t½) Kinetic ModelingIndicates the time required for 50% of the compound to degrade. mdpi.com
Activation Energy (Ea) Arrhenius PlotsProvides insight into the temperature dependence of degradation.
Degradation Products LC-MS, GC-MS, NMRIdentifies the chemical species formed upon degradation. rsc.org

Advanced Computational Modeling for Predictive Understanding of this compound Behavior

Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound at the molecular level. Future research should leverage advanced modeling techniques to complement and guide experimental work.

Quantum Chemical Simulations: Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the electronic structure, molecular orbitals, and reactivity indices of this compound. rsc.org These calculations can help to predict the most likely sites for electrophilic and nucleophilic attack and to rationalize observed reaction outcomes.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its interactions with solvent molecules or biological macromolecules. This is particularly important for understanding its behavior in complex environments.

Predictive Modeling of Properties: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activities and physicochemical properties of this compound and its derivatives. These models can accelerate the discovery of compounds with desired characteristics.

Computational Method Predicted Properties Impact on Research
Density Functional Theory (DFT) Electronic structure, reactivity, spectral propertiesGuides synthetic efforts and mechanistic studies. nih.gov
Molecular Dynamics (MD) Conformational analysis, solvation, binding affinitiesInforms formulation and biological application studies.
QSAR/QSPR Biological activity, toxicity, physicochemical propertiesAccelerates the design of new derivatives with improved profiles.

Exploration of Undiscovered Academic Applications and Interdisciplinary Research Opportunities for this compound

The unique combination of elements and likely complex three-dimensional structure of this compound suggests a wide range of potential academic applications that are yet to be explored. Interdisciplinary collaborations will be key to unlocking this potential.

Materials Science: The presence of fluorine atoms and an extended π-system could impart interesting electronic and optical properties. Future research could explore its potential use in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Medicinal Chemistry: The intricate heterocyclic core is a common feature in many biologically active molecules. Screening this compound and its derivatives for various biological activities, such as antimicrobial or anticancer properties, represents a significant research opportunity.

Catalysis: The presence of nitrogen and sulfur atoms could allow this compound to act as a ligand for metal catalysts. Investigating its coordination chemistry and the catalytic activity of its metal complexes could lead to the development of novel catalytic systems.

Q & A

Q. How can computational docking studies be validated experimentally for this compound?

  • Methodological Answer : Perform site-directed mutagenesis on predicted binding residues and measure activity shifts via enzyme kinetics. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine binding constants (Kd). Compare experimental ΔG values with computational predictions .

Ethical and Reporting Standards

Q. Q. What ethical considerations are paramount when publishing toxicological data for C22H12ClF6N3OS2?

  • Methodological Answer : Adhere to OECD Guidelines for chemical safety testing. Disclose animal welfare protocols (IACUC approval) or alternatives (e.g., in vitro models). Clearly state hazard codes (e.g., H302 for oral toxicity) and risk mitigation strategies in the manuscript .

Q. How should conflicting interpretations of crystallographic data be addressed in a manuscript?

  • Methodological Answer : Report all plausible models (e.g., disorder configurations) and refine occupancy factors. Use validation tools like Rfree and electron density maps (2Fo-Fc vs. Fo-Fc). Discuss limitations in the "Results and Discussion" section and recommend further studies (e.g., neutron diffraction) .

Supplementary Materials and Data Sharing

Q. What criteria determine whether experimental data should be included in the main text versus supplementary materials?

  • Methodological Answer : Place foundational data (e.g., synthetic yields, IC50 values) in the main text. Move iterative optimization data (e.g., solvent screens), raw spectra, and extended computational tables to supplements. Ensure supplementary files are hyperlinked, indexed, and described in the "Experimental" section .

Q. How should researchers archive complex datasets (e.g., molecular dynamics trajectories) for long-term access?

  • Methodological Answer : Use repositories like Zenodo or ChemRxiv with DOIs. Provide metadata (simulation software versions, force fields) and scripts for trajectory analysis (e.g., GROMACS commands). Convert raw data to open formats (e.g., .csv over .xlsx) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.